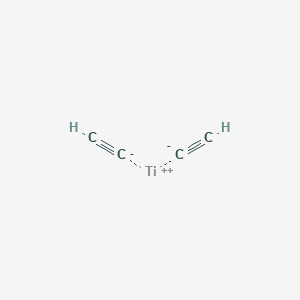
Titanium tetracarbide
Description
Titanium tetracarbide (TiC₄) is a titanium-carbon compound with the chemical formula TiC₄, distinct from the more common titanium carbide (TiC), which has a 1:1 stoichiometry. While TiC is widely studied for its refractory properties and industrial applications, TiC₄ remains relatively under-researched.
Properties
CAS No. |
12547-96-5 |
|---|---|
Molecular Formula |
C4H2Ti |
Molecular Weight |
97.93 g/mol |
IUPAC Name |
ethyne;titanium(2+) |
InChI |
InChI=1S/2C2H.Ti/c2*1-2;/h2*1H;/q2*-1;+2 |
InChI Key |
OVFPXJIOOZWPHD-UHFFFAOYSA-N |
SMILES |
C#[C-].C#[C-].[Ti+2] |
Canonical SMILES |
C#[C-].C#[C-].[Ti+2] |
Synonyms |
Titanium tetracarbide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : TiC₄ has been investigated via mass spectrometric methods, which measure its dissociation energy. Studies indicate that TiC₄ dissociates into TiC₂ and carbon under high-temperature conditions .
Comparison with Similar Compounds
Titanium Carbide (TiC)
Structure : TiC has a NaCl-type cubic structure with strong covalent-metallic bonding, contributing to its exceptional hardness (~9–9.5 Mohs) and high melting point (~3,160°C) .
Properties :
- Thermal Conductivity : A logarithmic model for 2D TiC’s thermal conductivity highlights its anisotropic behavior, with in-plane conductivity exceeding 120 W/m·K .

- Mechanical Performance: In alumina composites, TiC increases hardness (up to 30 GPa) and wear resistance, outperforming monolithic alumina . Applications: Used in cutting tools, aerospace thermal shielding, and wear-resistant coatings .
Comparison with TiC₄ :
Tungsten Carbide (WC)
Structure : WC adopts a hexagonal structure, contributing to its superior hardness (~9 Mohs) and melting point (~2,870°C) .
Properties :
Comparison with TiC₄ :
Silicon Carbide (SiC) and Boron Carbide (B₄C)
SiC :
B₄C :
Comparison with TiC₄ :
- SiC and B₄C are chemically inert, whereas TiC₄’s stability in oxidizing environments is unverified.
MXenes (Ti₃C₂Tₓ)
Synthesis : Produced by etching aluminum from Ti₃AlC₂ MAX phases, yielding 2D layers with -OH/-F terminations .
Properties :
Comparison with TiC₄ :
- MXenes’ functional surfaces and 2D morphology contrast with TiC₄’s presumed bulk ceramic behavior.
Silicon Tetracarbide (SiC₄)
Astrochemical Relevance : SiC₄ chains form in carbon-rich stellar environments via barrierless reactions, as simulated in circumstellar envelopes .
Comparison with TiC₄ :
- SiC₄’s linear chain structure differs fundamentally from TiC₄’s unknown configuration.
Data Tables
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing titanium tetracarbide (TiC₄) in laboratory settings?
- Methodological Answer : Use gas-phase synthesis via crossed molecular beam experiments to study reaction pathways between titanium precursors (e.g., TiCl₄) and carbon sources (e.g., acetylene) under controlled vacuum conditions. High-temperature solid-state reactions (e.g., 1200–1600°C) with stoichiometric mixtures of titanium and carbon powders can also yield TiC₄, but require inert atmospheres to prevent oxidation . Characterize intermediates using mass spectrometry and infrared (IR) spectroscopy.
Q. How can the crystal structure and bonding nature of this compound be reliably characterized?
- Methodological Answer : Employ X-ray diffraction (XRD) with Rietveld refinement to determine lattice parameters and phase purity. Pair with Raman spectroscopy to identify vibrational modes (e.g., Ti–C stretching at ~500–600 cm⁻¹) and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Computational methods like density functional theory (DFT) can model bonding interactions and compare predicted/observed spectra .
Q. What thermodynamic properties of TiC₄ are critical for stability assessments in experimental designs?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under argon to measure decomposition temperatures. Calculate enthalpy of formation (ΔHf) via calorimetry or DFT-based simulations. Compare with analogous compounds (e.g., SiC₄) to identify trends in thermal stability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., IR vs. Raman) for TiC₄ be resolved?
- Methodological Answer : Conduct symmetry analysis using group theory to assign vibrational modes. Cross-validate with isotopic substitution experiments (e.g., ¹³C labeling) to isolate peak shifts. Reconcile discrepancies by revisiting synthesis conditions (e.g., purity of reactants) and computational models (e.g., basis set selection in DFT) .
Q. What mechanistic insights explain the formation kinetics of TiC₄ in gas-phase reactions?
- Methodological Answer : Use ab initio molecular dynamics (AIMD) to simulate collision dynamics between Ti atoms and carbon clusters (e.g., C₄H₂). Map potential energy surfaces (PES) to identify barrierless pathways, analogous to SiC₄ formation in circumstellar environments . Validate with time-resolved mass spectrometry to track intermediate species.
Q. How do defects or non-stoichiometric compositions (e.g., TiC₄₋ₓ) influence electronic properties?
- Methodological Answer : Synthesize TiC₄₋ₓ via controlled doping (e.g., nitrogen or oxygen) and measure conductivity via four-point probe. Use scanning tunneling microscopy (STM) to correlate defect density with localized electronic states. Compare with DFT-calculated band structures to isolate defect-driven effects .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols (e.g., pressure, temperature gradients) and instrument calibration details (e.g., spectrometer resolution) as per IMRAD standards .
- Statistical Validation : Apply error propagation analysis to XRD and spectroscopic data. Use Python libraries (e.g., Pandas, SciPy) for regression modeling and uncertainty quantification .
- Ethical Reporting : Avoid selective data presentation; disclose all conflicting results in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




